![molecular formula C18H22N2O4 B2375725 2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1333674-50-2](/img/structure/B2375725.png)
2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide
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Overview
Description
2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}acetamide is a complex organic compound that features a spirocyclic structure with a benzyloxy group and a cyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the cyanoacetamide moiety is typically formed via cyanoacetylation of an amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the cyano group would produce an amine derivative.
Scientific Research Applications
2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of biologically active molecules.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets. The cyanoacetamide moiety can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may also influence its binding affinity to certain proteins or enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the benzyloxy and cyanoacetamide groups.
N-(benzothiazol-2-yl)-2-cyanoacetamide: This compound has a similar cyanoacetamide moiety but a different heterocyclic core.
Uniqueness
2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of a spirocyclic structure, a benzyloxy group, and a cyanoacetamide moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c19-14-17(6-8-18(9-7-17)23-10-11-24-18)20-16(21)13-22-12-15-4-2-1-3-5-15/h1-5H,6-13H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYTNFXWAMLRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)COCC3=CC=CC=C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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